![molecular formula C17H22N2O B511066 {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine CAS No. 510723-62-3](/img/structure/B511066.png)
{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine
are not available, it’s worth noting that secondary amines like this one can participate in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to form imines .
Scientific Research Applications
Role as an Amine Activator
Tertiary aromatic amines, including compounds with structures similar to "{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine", serve as accelerators in the polymerization processes of acrylic resins. This application is crucial for producing materials like denture resins or acrylic bone cements. The temperature surrounding the curing process significantly affects the curing parameters, highlighting the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Mutagenicity and Carcinogenic Potential
Benzidine and its analogues, which share structural similarities with "{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine", demonstrate mutagenic properties in the Salmonella/microsome mutagenicity assay. These compounds, particularly when N-hydroxylated and subsequently esterified, show potent carcinogenic effects through DNA binding, indicating a significant concern for human health related to exposure to aromatic amines (Chung, Chen, & Claxton, 2006).
Synthetic Routes and Structural Insights
The reaction between chloral and substituted anilines, leading to various intermediates and ultimately yielding novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the intricate synthetic pathways involving aromatic amines. This process underscores the complexity and potential of aromatic amines in synthesizing heterocyclic compounds with detailed insights provided by high-resolution magnetic resonance spectroscopy (Issac & Tierney, 1996).
Potential Health Implications
While the focus on "{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine" specifically in health-related research is limited, the broader class of aromatic amines, to which it belongs, is under investigation for potential health implications. These compounds, found in various environmental sources, including tobacco smoke, are known for their carcinogenic properties. Understanding the bioactivation and DNA adduct formation processes is crucial for assessing the carcinogenic risk of aromatic amines and developing preventive strategies against exposure-related health conditions (Hecht, 2002).
properties
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15/h4-11,18H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWLNIWSXCFEEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163747 |
Source
|
Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101163747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine | |
CAS RN |
510723-62-3 |
Source
|
Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101163747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.